1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene
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Overview
Description
1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene is an organic compound with a complex structure It contains multiple ethoxy groups and a bromine atom, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 1-bromo-2-(2-methoxyethoxy)ethane . This intermediate is then subjected to further reactions involving ethoxy groups and bromination to achieve the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom acts as a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxy groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various ethers and alcohols.
Scientific Research Applications
1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethoxy groups. These groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-[2-(2-Bromoethoxy)ethoxy]ethanol
- 1-bromo-2-(2-bromoethoxy)-5-ethoxy-3-methylbenzene
Uniqueness
1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene is unique due to its multiple ethoxy groups and the presence of both bromine and octyloxy groups
Properties
CAS No. |
649739-54-8 |
---|---|
Molecular Formula |
C22H37BrO5 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-4-octoxybenzene |
InChI |
InChI=1S/C22H37BrO5/c1-2-3-4-5-6-7-13-27-21-8-10-22(11-9-21)28-20-19-26-18-17-25-16-15-24-14-12-23/h8-11H,2-7,12-20H2,1H3 |
InChI Key |
MQKVKZLRBURZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCOCCBr |
Origin of Product |
United States |
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